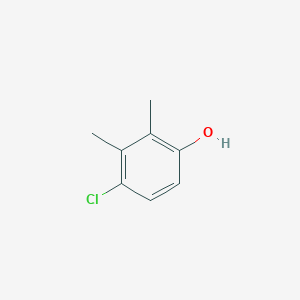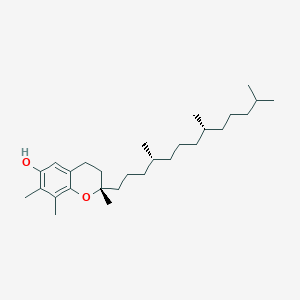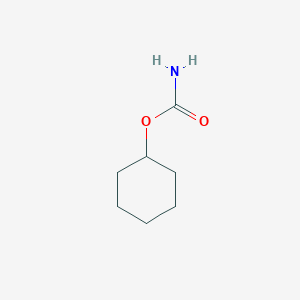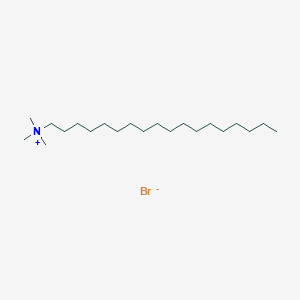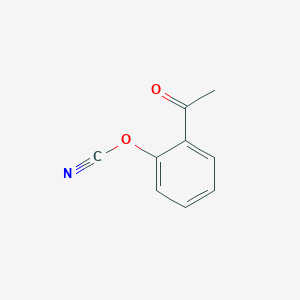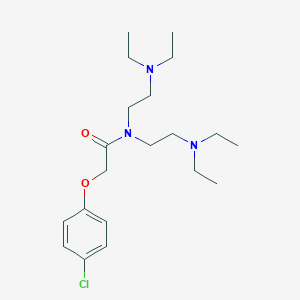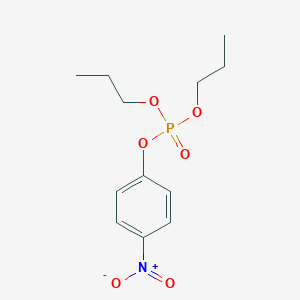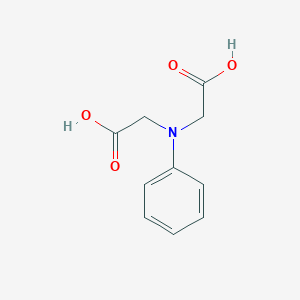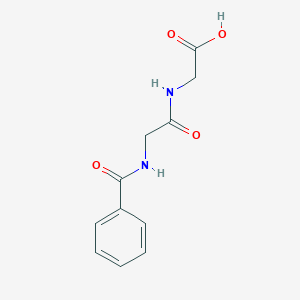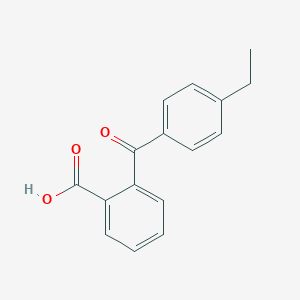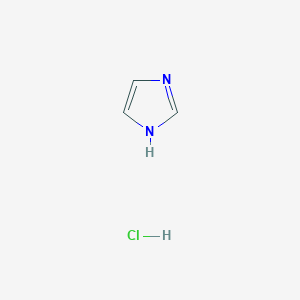
Imidazole hydrochloride
説明
Imidazole hydrochloride is an organic compound with the chemical formula C3H4N2HCl. It is a white, crystalline solid that is soluble in water and other polar solvents. This compound is a widely used chemical in scientific research applications due to its versatile properties and wide range of applications. It is used as a reagent in various biochemical and physiological experiments and as a catalyst in organic synthesis. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.
科学的研究の応用
Medicinal Chemistry : Imidazole derivatives are extensively used in medicinal chemistry, demonstrating broad bioactivities due to their ability to bind with various enzymes and receptors. They are employed in treating diseases such as cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral diseases. They also find applications in diagnostics and pathology (Zhang, Peng, Damu, Geng, & Zhou, 2014).
Oligonucleotide Synthesis : Imidazole hydrochloride is used in nucleoside phosphoramidite synthesis, showing a high preference for phosphitilating hydroxyl groups over amino groups. This is crucial for synthesizing oligonucleotide analogs with sensitive substituents (Gryaznov & Letsinger, 1992).
Diazotransfer Reagent : Imidazole-1-sulfonyl azide hydrochloride serves as an effective diazotransfer reagent, useful in converting primary amines into azides and activated methylene substrates into diazo compounds. It offers advantages such as easy preparation, stability, and crystalline nature (Goddard-Borger & Stick, 2007).
Antifungal Agent : Certain this compound derivatives exhibit potent antifungal properties. For instance, 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride has shown high efficacy against guinea pig dermatophytosis (Ogata, Matsumoto, Hamada, Takehara, & Tawara, 1983).
Anticonvulsant Agents : 1-(Naphthylalkyl)-1H-imidazole derivatives have demonstrated potent anticonvulsant activity, with specific derivatives showing high therapeutic indices between anticonvulsant and depressant activities (Walker, Wallach, & Hirschfeld, 1981).
Polymer Applications : Imidazole-based polymers are significant in biology and material science. They associate with biological molecules through hydrogen bonding and electrostatic interactions. Their applications include metal ion extraction, antimicrobial action, and self-assembly in liquid crystals (Anderson & Long, 2010).
Corrosion Inhibition : Imidazole derivatives are effective corrosion inhibitors for copper, especially in acidic environments. They show mixed inhibition properties and engage in chemical interactions with copper surfaces (Gašparac, Martin, Stupnišek-lisac, & Mandić, 2000).
Cancer Research : Imidazole compounds are being researched for their potential therapeutic values in treating incurable diseases like cancer. They interact with various enzymes, proteins, and receptors, offering pathways for new drug designs (Alghamdi, Suliman, Almutairi, Kahtani, & Aljatli, 2021).
作用機序
Target of Action
Imidazole hydrochloride interacts with a variety of targets. It has been found to interact with proteins such as Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase , and Adenylate kinase 2 among others . These proteins play crucial roles in various biological processes, including metabolism, oxygen transport, and signal transduction .
Mode of Action
The exact mode of action of this compound can vary depending on the specific target. For instance, it can bind to the active site of the E. coli DNA gyrase topoisomerase II enzyme via hydrogen bonding, electrostatic interactions, and hydrophobic interactions . This interaction can lead to changes in the enzyme’s activity, potentially affecting DNA replication and transcription .
Biochemical Pathways
This compound can affect several biochemical pathways. For example, it is involved in the synthesis of histidine and purines , both of which are key biological building blocks . It can also influence the function of the γ-aminobutyric acid type A (GABA A) receptor , which plays a central role in inhibitory neurotransmission .
Pharmacokinetics
Due to the polar nature of the imidazole ring, it is expected that the compound would have good solubility, which could enhance its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific target and biological context. For instance, it has been found to have anticancer potency on certain cell lines . It can also alleviate acute, post-traumatic neuropathy pain (PTN), post-herpetic neuralgia (PHN), drug-related neuropathy, and complex regional pain syndrome (CRPS) when acting as a reformer of α 2 -adrenergic receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the self-assembly of the compounds in aqueous medium and in the bacterial cell culture medium (LB broth) was investigated by optical and scanning electron microscopy, as well as UV-vis and fluorescence spectroscopy . The results of these studies can provide insights into how the compound behaves in different environments.
Safety and Hazards
Imidazole hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It may also damage fertility or the unborn child . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and do not breathe dust, fume, gas, mist, vapors, and spray .
将来の方向性
生化学分析
Biochemical Properties
Imidazole Hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes like Monomeric sarcosine oxidase, Nitric oxide synthase, and Adenylate kinase 2 . These interactions can influence the function and activity of these enzymes, thereby affecting the overall biochemical reactions in which they are involved .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to interact with Myoglobin, a protein that plays a critical role in oxygen transport in muscle cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with Nitric oxide synthase, an enzyme that plays a crucial role in generating nitric oxide, a key signaling molecule in various physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, influencing its localization or accumulation
特性
IUPAC Name |
1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIIGWSSTNUWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932890 | |
| Record name | 1H-Imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Imidazole hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21029 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1467-16-9 | |
| Record name | Imidazolium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazole, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52C2DIA291 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does imidazole hydrochloride interact with store-operated Ca2+ channels (SOCCs)?
A1: this compound, specifically the derivative SKF96365 (1-[β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl]-1H-imidazole hydrochloride), acts as an inhibitor of SOCCs. [, , , , , , , , , ] It effectively blocks agonist-induced Ca2+ influx through SOCCs in various cell types, including vascular endothelial cells and HL-60 cells. [, ]
Q2: Does this compound influence TRP channel activity?
A2: Yes, research indicates that this compound derivatives, particularly SKF96365, can inhibit the activity of Transient Receptor Potential (TRP) channels. [, , , , ] For instance, SKF96365 has been shown to block TRPV2 activation by 2-aminoethoxydiphenyl borate (2-APB). [] Similarly, it suppresses capacitative Ca2+ entry in cells expressing the orexin receptor OX1R. []
Q3: Can this compound affect catecholamine release?
A3: Research suggests that this compound might indirectly influence catecholamine release. Studies on bovine adrenal medullary chromaffin cells reveal that SKF96365 inhibits a novel Ca2+ entry pathway activated by pituitary adenylate cyclase-activating polypeptide (PACAP). [] This pathway is associated with sustained catecholamine release, suggesting that blocking it with SKF96365 might indirectly affect catecholamine release. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C3H5ClN2, and its molecular weight is 104.55 g/mol.
Q5: How does this compound perform as a promoter in organic synthesis?
A6: this compound demonstrates efficiency as a promoter in organic synthesis. For instance, it has been successfully employed to synthesize 2,3-disubstituted-4(3H)-quinazolinones from o-aminobenzoic acid and DMF derivatives. []
Q6: Can this compound be used as a catalyst support?
A7: Yes, research indicates that polysiloxane microspheres functionalized with imidazole groups, derived from this compound, can act as effective supports for palladium catalysts. [] These supported catalysts demonstrate high activity in reactions like the hydrogenation of cinnamaldehyde. []
Q7: Has computational chemistry been used to study this compound?
A7: While the provided research articles primarily focus on experimental work, computational chemistry methods like molecular modeling and QSAR can be valuable for studying this compound. These techniques could help predict the binding affinities of this compound derivatives to target proteins, explore potential modifications to enhance their activity, and offer insights into their structure-activity relationships.
Q8: How do structural modifications of this compound affect its biological activity?
A9: Research suggests that specific structural modifications to this compound can significantly impact its biological activity. For example, introducing a naphthalene ring instead of a phenyl ring in medetomidine, leading to 4-[1-(1-naphthyl)ethyl]-1H-imidazole hydrochloride, resulted in enhanced potency in adrenergic systems. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



